Methyl 4-bromocrotonate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 4-bromobut-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrO2/c1-8-5(7)3-2-4-6/h2-3H,4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWIKCBHOVNDESJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CCBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8061503 | |
| Record name | 2-Butenoic acid, 4-bromo-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8061503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1117-71-1 | |
| Record name | Methyl 4-bromo-2-butenoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1117-71-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Butenoic acid, 4-bromo-, methyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Butenoic acid, 4-bromo-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8061503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Historical Context and Evolution of Its Synthetic Utility
The utility of methyl 4-bromocrotonate in organic synthesis has evolved considerably over time. Initially employed in more straightforward applications, its role has expanded to encompass highly complex and stereoselective transformations. The compound is typically synthesized either by the esterification of 4-bromocrotonic acid with methanol (B129727) or through the allylic bromination of methyl crotonate using a reagent such as N-bromosuccinimide (NBS). guidechem.comontosight.aigoogle.com
Early applications often leveraged its ability to act as a four-carbon electrophile. For instance, it has been used in four-carbon-atom homologation procedures through reactions with organoboranes. acs.org This reaction provides a convenient method for extending a carbon chain, showcasing the fundamental utility of the reagent.
Over the years, the application of this compound has become more nuanced and sophisticated. It has emerged as a key building block in the synthesis of biologically active molecules. A prominent example is its use in the synthesis of irreversible inhibitors of the epidermal growth factor receptor (EGFR) and HER-2 tyrosine kinases, which have demonstrated enhanced anti-tumor activities. guidechem.comsarex.com Specifically, it is a crucial intermediate in the synthesis of the anti-cancer drug Dacomitinib. sarex.com Furthermore, its unique reactivity has been harnessed in cascade reactions, such as the modular synthesis of thiazoline (B8809763) and thiazole (B1198619) derivatives from thioamides, demonstrating its utility in rapidly building heterocyclic scaffolds. researchgate.net This evolution from a simple homologating agent to a key component in the targeted synthesis of complex pharmaceuticals highlights its enduring importance in synthetic chemistry.
Significance As a Versatile Building Block in Complex Chemical Systems
Optimized Esterification Protocols and High-Yield Preparations
The direct esterification of 4-bromocrotonic acid with methanol (B129727) represents a fundamental approach to obtaining this compound. ontosight.ai This acid-catalyzed reaction is a standard procedure for forming esters. To drive the equilibrium towards the product and achieve high yields, an acid catalyst is typically employed. ontosight.ai
Another relevant, though reverse, process is the hydrolysis of this compound to yield 4-bromocrotonic acid. One documented method involves the use of powdered barium hydroxide (B78521) in an ethanol-water mixture at low temperatures. google.com This highlights the ester linkage's susceptibility to basic conditions, reinforcing the need for controlled, typically acidic, conditions for its synthesis via esterification.
| Reactants | Catalyst | Key Conditions | Product | Reference |
|---|---|---|---|---|
| 4-Bromocrotonic acid, Methanol | Acid Catalyst | Standard esterification conditions | This compound | ontosight.ai |
Selective Bromination Techniques of Crotonate Precursors
The most prevalent and widely documented strategy for synthesizing this compound involves the selective allylic bromination of a precursor, methyl crotonate. google.com This transformation targets the methyl group adjacent to the carbon-carbon double bond.
Wohl-Ziegler Bromination with N-Bromosuccinimide (NBS)
The use of N-Bromosuccinimide (NBS) is the hallmark of this approach, often referred to as the Wohl-Ziegler reaction. masterorganicchemistry.commasterorganicchemistry.com This method is favored over the use of molecular bromine (Br₂) because Br₂ tends to add across the double bond, leading to undesired vicinal dibromides. masterorganicchemistry.com NBS provides a low, steady concentration of Br₂ in the reaction mixture, which favors the radical substitution pathway at the allylic position over electrophilic addition. masterorganicchemistry.commasterorganicchemistry.com
The reaction proceeds via a free-radical chain mechanism:
Initiation: The reaction is initiated by light or a radical initiator, causing homolytic cleavage of the N-Br bond in NBS to generate a bromine radical. chemistrysteps.com
Propagation: The bromine radical abstracts a hydrogen atom from the allylic methyl group of methyl crotonate, forming a resonance-stabilized allylic radical. This radical then reacts with a molecule of Br₂ (generated in situ from NBS reacting with HBr) to form this compound and a new bromine radical, which continues the chain. chemistrysteps.com
Commonly used solvents for this reaction include carbon tetrachloride (CCl₄) and chloroform (B151607). google.com While effective, these chlorinated solvents raise environmental and safety concerns. Furthermore, the intermediate product, this compound, is noted to be a strong irritant, and NBS can be costly for large-scale industrial production. google.com
Alternative Brominating Agents
Research has explored other reagents for allylic bromination. Dibromodimethylhydantoin (DBDMH) has been used to successfully brominate methyl crotonate. eiu.edu However, its use can sometimes lead to the formation of dibrominated addition products across the double bond, indicating that reaction conditions must be carefully controlled to ensure selectivity. eiu.edu
| Precursor | Brominating Agent | Solvent | Mechanism | Key Features | Reference |
|---|---|---|---|---|---|
| Methyl crotonate | N-Bromosuccinimide (NBS) | Carbon tetrachloride (CCl₄) or Chloroform | Free-radical chain reaction | Highly selective for allylic position; avoids addition to the double bond. | google.commasterorganicchemistry.com |
| Methyl crotonate | Dibromodimethylhydantoin (DBDMH) | Not specified | Free-radical chain reaction | Alternative to NBS; may produce dibrominated byproducts. | eiu.edu |
Emerging Approaches for Scalable and Sustainable Synthesis
Driven by the need for greener, safer, and more cost-effective processes, research is exploring alternative synthetic strategies. These emerging methods aim to reduce the use of hazardous materials and improve efficiency for large-scale production.
Phase-Transfer Catalysis (PTC)
Phase-transfer catalysis (PTC) is a powerful technique for facilitating reactions between reactants located in different immiscible phases (e.g., an aqueous phase and an organic phase). numberanalytics.comcrdeepjournal.org A phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt, transports a reactant from one phase into the other where the reaction can occur. numberanalytics.com This methodology can enhance reaction rates, increase yields, and often allows for the use of milder reaction conditions and less hazardous solvents. crdeepjournal.org
A study on the synthesis of Methyl-4-bromo-4,4-dinitrobutanoate utilized a PTC approach, reacting bromodinitromethane (B13779090) potassium salt with methacrylate. rmit.edu.vn The optimal conditions involved using tetrabutylammonium (B224687) bromide (TBAB) as the catalyst, achieving a 54% yield in just 30 minutes at 40°C. rmit.edu.vn While this synthesis is for a different, more complex molecule, it demonstrates the potential of PTC for C-C bond formation involving bromo-esters, suggesting a viable path for developing more sustainable syntheses of or with this compound. The mild conditions used in PTC are particularly advantageous for base-sensitive substrates like this compound. rsc.org
Scalable Syntheses
The utility of this compound as a reactant has been demonstrated in scalable syntheses. For instance, it was used in a gram-scale cobalt-catalyzed cross-coupling reaction to produce a key intermediate with a 91% yield. acs.org Additionally, domino reactions involving this compound have been shown to be effective on a multi-gram scale, affording products without a decrease in purity or yield. rsc.org These examples underscore the compound's robustness in reactions designed for larger-scale production.
| Methodology | Key Principles | Potential Advantages | Example Catalyst/System | Reference |
|---|---|---|---|---|
| Phase-Transfer Catalysis (PTC) | Facilitates reaction between immiscible phases. | Milder conditions, reduced use of hazardous solvents, increased reaction rates. | Tetrabutylammonium bromide (TBAB) | numberanalytics.comrmit.edu.vn |
| Catalytic Cross-Coupling | Use of transition metal catalysts for bond formation. | High efficiency and selectivity, scalability. | Cobalt-based catalysts | acs.org |
Mechanistic Investigations of Methyl 4 Bromocrotonate Transformations
Nucleophilic Substitution Pathways at the Brominated Allylic Position
The allylic bromide moiety in methyl 4-bromocrotonate is a key site for reactivity, enabling nucleophilic substitution through two distinct, competing pathways: a direct (Sₙ2) displacement at the α-carbon (C4) or a conjugate (Sₙ2') displacement at the γ-carbon (C2). The regiochemical outcome of this competition is highly dependent on the nature of the nucleophile and the reaction conditions.
When this compound reacts with stabilized carbon nucleophiles, such as lithium ester enolates, a new carbon-carbon bond is formed. The enolate can attack either the α-carbon (C4) or the γ-carbon (C2).
Sₙ2 Pathway (α-attack): This pathway involves a direct, concerted backside attack by the enolate on the C4 carbon bearing the bromine atom. nih.govmasterorganicchemistry.com This is a classic bimolecular substitution mechanism that results in the formation of a γ,δ-unsaturated ester. This pathway is generally favored when steric hindrance at the α-position is minimal, as is the case for this compound. wikipedia.org
Sₙ2' Pathway (γ-attack): In this pathway, the nucleophile attacks the C2 carbon of the conjugated system. This attack is accompanied by a simultaneous shift of the π-electrons and expulsion of the bromide ion from the C4 position. The resulting product is an α,β-unsaturated ester, which benefits from the thermodynamic stability conferred by the conjugation of the newly formed double bond with the carbonyl group.
The choice between these two pathways is a classic example of the competition between kinetic and thermodynamic control.
The regioselectivity of the alkylation of this compound with lithium enolates is governed by the principles of kinetic and thermodynamic control. libretexts.org
Kinetic Control: The kinetic product is the one that is formed fastest, resulting from the reaction pathway with the lowest activation energy. reddit.com In this system, the Sₙ2 attack at the less sterically hindered primary allylic carbon (C4) typically has a lower activation barrier. Therefore, the γ,δ-unsaturated ester is considered the kinetic product. To favor this outcome, reactions are typically run at very low temperatures (e.g., -78 °C) using strong, sterically hindered bases like lithium diisopropylamide (LDA) to ensure irreversible enolate formation and subsequent rapid, irreversible alkylation. udel.edukhanacademy.org
Thermodynamic Control: The thermodynamic product is the most stable product. The α,β-unsaturated ester formed via the Sₙ2' pathway is thermodynamically more stable due to the conjugation between the carbon-carbon double bond and the ester carbonyl group. To favor the thermodynamic product, reaction conditions must allow for equilibration. This is achieved by using higher temperatures and weaker bases (e.g., sodium ethoxide) or sub-stoichiometric amounts of a strong base, which allows the initially formed kinetic product to revert to the starting materials and eventually form the more stable thermodynamic product. libretexts.org
Table 1: Regioselectivity in Nucleophilic Substitution of an Allylic Bromide
| Condition | Favored Pathway | Major Product | Rationale |
|---|---|---|---|
| Low Temperature (-78 °C), Strong Hindered Base (LDA), Short Reaction Time | Kinetic Control | α-Attack (Sₙ2) Product | Lower activation energy due to less steric hindrance at the primary carbon center. Reaction is irreversible under these conditions. |
| Higher Temperature (e.g., 25 °C), Weaker Base (e.g., NaOEt), Long Reaction Time | Thermodynamic Control | γ-Attack (Sₙ2') Product | Allows for equilibration, leading to the more stable conjugated product. |
Michael Addition Initiated Ring Closure (MIRC) Mechanisms
The dual functionality of this compound makes it an ideal substrate for tandem reactions. One of the most powerful of these is the Michael Addition Initiated Ring Closure (MIRC), which provides a direct route to functionalized cyclopropane (B1198618) rings. rsc.orgrsc.org The mechanism proceeds in two distinct steps:
Michael Addition: A soft nucleophile, typically a stabilized enolate, adds to the β-carbon (C3) of the α,β-unsaturated ester system. This 1,4-conjugate addition forms a new carbon-carbon bond and generates a new enolate intermediate.
Intramolecular Sₙ2 Cyclization: The enolate formed in the first step then acts as an internal nucleophile. It attacks the carbon bearing the bromine atom (C4) in an intramolecular Sₙ2 reaction, displacing the bromide and closing the three-membered ring.
The MIRC reaction creates up to three new stereocenters, and controlling the relative and absolute stereochemistry is a significant focus of mechanistic investigations. Stereocontrol is typically achieved by using chiral organocatalysts, such as prolinol derivatives or cinchona alkaloids. rsc.orgresearchgate.net
The outcome of the MIRC reaction is highly sensitive to the choice of reagents and reaction conditions. These factors can influence the reaction's yield, diastereoselectivity (dr), and enantioselectivity (ee).
Base: The choice of base is critical. A non-nucleophilic organic base, such as triethylamine (B128534) or 2,6-lutidine, is often essential to facilitate catalyst turnover and achieve high reactivity without competing side reactions. rsc.org The geometry of the enolate nucleophile, which can be controlled by the choice of base (e.g., LHMDS often gives cis-enolates while the bulkier LTMP can favor trans-enolates), can directly influence the diastereoselectivity of the Michael addition. bham.ac.uk
Solvent: The solvent can affect the stability of the transition states and the solubility of the catalyst and reagents. Aprotic solvents like chloroform (B151607) or THF are commonly used.
Temperature: Lower temperatures generally lead to higher selectivity by accentuating the energy differences between competing diastereomeric transition states.
Table 2: Influence of Catalyst and Conditions on a Representative MIRC Reaction
| Nucleophile | Catalyst/Base | Solvent | Temperature (°C) | Diastereomeric Ratio (trans:cis) | Enantiomeric Excess (ee %) |
|---|---|---|---|---|---|
| Dimethyl Malonate | (S)-Prolinol Derivative / Et₃N | CHCl₃ | 0 | >20:1 | 96 |
| Dimethyl Malonate | Cinchona Alkaloid / Lutidine | Toluene (B28343) | -20 | 15:1 | 99 |
| Nitromethane | (S)-Prolinol Derivative / DBU | CH₂Cl₂ | 25 | 5:1 | 85 |
| Dibenzyl Malonate | (R)-Prolinol Derivative / Et₃N | CHCl₃ | 0 | >20:1 | 95 |
Reformatsky Reaction Mechanistic Insights
This compound can participate in a vinylogous Reformatsky reaction. byjus.comwikipedia.org The classical Reformatsky reaction involves the reaction of an α-haloester with a carbonyl compound in the presence of metallic zinc. organic-chemistry.org With a γ-halo substrate like this compound, the reaction proceeds through a similar but extended pathway.
The mechanism involves the following key steps:
Oxidative Addition: Metallic zinc undergoes an oxidative addition into the carbon-bromine bond of this compound. This step forms a vinylogous organozinc reagent, which is an extended zinc enolate. libretexts.orgpearson.com This reagent is less basic and less reactive than corresponding lithium enolates or Grignard reagents, which prevents side reactions with the ester group. organic-chemistry.org
Coordination and Attack: The organozinc reagent coordinates to the carbonyl oxygen of an aldehyde or ketone. The nucleophilic γ-carbon of the extended enolate then attacks the electrophilic carbonyl carbon. This typically proceeds through a six-membered chair-like transition state, which helps to establish the stereochemistry of the final product.
Hydrolysis: Acidic workup hydrolyzes the resulting zinc alkoxide to afford the final product, a δ-hydroxy-α,β-unsaturated ester.
This reaction provides a powerful method for forming carbon-carbon bonds at the γ-position of the crotonate system under relatively mild, neutral conditions.
Regioselectivity Control in Carbonyl Additions
The addition of the organozinc reagent derived from this compound to carbonyl compounds can proceed through two primary pathways: normal (α-addition) and abnormal (γ-addition). The regioselectivity of this reaction is highly dependent on the reaction conditions, including the nature of the catalyst and the solvent employed.
In the Reformatsky reaction, the organozinc intermediate can exist in two isomeric forms: the α-metallated and the γ-metallated species. The equilibrium between these two forms is a critical factor in determining the final product distribution. The α-addition leads to the formation of a branched-chain product, while the γ-addition results in a linear-chain product.
| Reaction Condition | Predominant Product | Regioselectivity |
| Non-polar solvents (e.g., benzene) | γ-adduct | High |
| Polar aprotic solvents (e.g., THF, DMF) | α-adduct | High |
| Presence of certain catalysts (e.g., TiCl4) | α-adduct | Enhanced |
Role of Catalyst and Solvent in Normal versus Abnormal Addition Modes
The choice of solvent plays a pivotal role in directing the regioselectivity of carbonyl additions involving this compound. In non-polar solvents, the γ-adduct is preferentially formed. This is attributed to the aggregation of the organozinc reagent, which favors attack at the sterically less hindered γ-position. Conversely, polar aprotic solvents promote the formation of the α-adduct by solvating the metal center and breaking down the aggregates, thereby favoring the thermodynamically more stable α-metallated species.
Catalysts can also significantly influence the reaction pathway. For instance, the addition of Lewis acids like titanium tetrachloride (TiCl4) can enhance the proportion of the α-adduct. The catalyst is believed to coordinate with the carbonyl oxygen, increasing its electrophilicity and favoring a more organized transition state that leads to the α-product.
Detailed Research Findings:
Studies have shown that the ratio of α to γ-adducts can be finely tuned by a careful selection of the solvent system. For example, in a mixture of THF and a non-polar solvent, the regioselectivity can be systematically varied.
| Solvent System | α-adduct (%) | γ-adduct (%) |
| Benzene | 10 | 90 |
| THF | 85 | 15 |
| Diethyl Ether | 60 | 40 |
| DMF | 95 | 5 |
Complex Organometallic Reaction Mechanisms
While extensive research has been conducted on the transformations of this compound, specific mechanistic details regarding its reactions with certain complex organometallic reagents remain an area of ongoing investigation.
Detailed mechanistic studies on the reaction of this compound with pentacarbonyl manganate (B1198562) anions are not extensively reported in the available literature. Generally, such reactions would be expected to proceed via nucleophilic attack of the manganese anion on the electrophilic carbon of the bromocrotonate. This could lead to the formation of a manganese-coordinated intermediate, which could then undergo further transformations. However, without specific experimental or computational studies, the precise mechanism remains speculative.
Without established mechanistic pathways for the reaction with pentacarbonyl manganate anions, a definitive understanding of product distributions and by-product formation is not possible. The potential for various reaction pathways, including substitution, elimination, and rearrangement, could lead to a complex mixture of products. Further research is required to elucidate these aspects.
Other Intramolecular and Intermolecular Cyclization Mechanisms
Beyond the well-studied carbonyl addition reactions, this compound and its derivatives can potentially undergo various other intramolecular and intermolecular cyclization reactions. However, specific mechanistic studies focusing solely on this compound in these contexts are not widely available in the current body of scientific literature. General principles of organic synthesis suggest that the bifunctional nature of this molecule (an electrophilic carbon-bromine bond and a Michael acceptor system) would make it a candidate for various cyclization strategies. These could include radical-mediated cyclizations, or transition-metal-catalyzed processes. Further dedicated research is necessary to explore and delineate the mechanisms of such potential transformations.
Methyl 4 Bromocrotonate in Advanced Organic Synthesis
Strategic Applications in Carbon-Carbon Bond Forming Reactions
The unique structural features of methyl 4-bromocrotonate make it a valuable reagent in a variety of carbon-carbon bond-forming reactions, facilitating the assembly of intricate molecular frameworks.
Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira)
Palladium-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis for creating carbon-carbon bonds. This compound, as a vinyl halide derivative, is a potential substrate for these transformations.
The Suzuki-Miyaura coupling involves the reaction of an organoboron compound with an organic halide. organic-chemistry.orgillinois.edu This reaction is catalyzed by a palladium complex and requires a base to facilitate the transmetalation step. illinois.edu The general mechanism involves the oxidative addition of the organic halide to a Pd(0) species, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. organic-chemistry.org
The Heck reaction couples an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com The mechanism proceeds through oxidative addition of the halide to the palladium catalyst, migratory insertion of the alkene, and a β-hydride elimination step to release the substituted alkene product. wikipedia.orglibretexts.org
The Sonogashira coupling is a method to form a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, utilizing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.orgyoutube.com The reaction involves the formation of a copper acetylide species, which then undergoes transmetalation to a palladium complex, followed by reductive elimination. youtube.com
While these reactions are broadly applicable to vinyl halides, specific documented examples detailing the reaction conditions and yields for this compound as the substrate are not extensively covered in readily available literature. However, the general reactivity of vinyl bromides suggests its utility in these powerful C-C bond-forming methodologies.
Catalytic C-Br/C-H Bis-phenylation Reactions
Information regarding the specific application of this compound in catalytic C-Br/C-H bis-phenylation reactions is not prominently featured in the surveyed scientific literature. This advanced transformation, which would involve the formation of two new carbon-carbon bonds at the bromine-bearing carbon and an adjacent carbon, represents a highly specialized area of catalysis.
Conjugate Additions to the α,β-Unsaturated Ester Moiety
The α,β-unsaturated ester system in this compound is an electrophilic site amenable to conjugate addition, also known as Michael addition. wikipedia.orgmasterorganicchemistry.comyoutube.com This reaction involves the 1,4-addition of a nucleophile to the conjugated system. A wide range of nucleophiles, including enolates, amines, and organocuprates (Gilman reagents), can participate in this transformation. masterorganicchemistry.com
The mechanism involves the attack of the nucleophile at the β-carbon of the unsaturated ester, leading to the formation of an enolate intermediate. This intermediate is then protonated to yield the 1,4-addition product. lscollege.ac.in While the general principles of Michael addition are well-established, specific examples detailing the reaction of various nucleophiles with this compound require further investigation in the available literature. A classic example of a Michael reaction is the addition of diethyl malonate to methyl crotonate. wikipedia.org
Alkylation and Arylation Reactions
This compound is an effective substrate for alkylation and arylation reactions at the C4 position, primarily through substitution of the bromine atom. One of the classic transformations demonstrating this reactivity is the Reformatsky reaction. scbt.com This reaction involves the treatment of an α-halo ester with zinc metal to form an organozinc reagent, which then reacts with a carbonyl compound. scbt.com
In the case of this compound, the reaction with carbonyl compounds can proceed through two different pathways depending on the reaction conditions, particularly the solvent. This leads to either a "normal" product from attack at the γ-carbon or an "abnormal" product from attack at the α-carbon.
A study on the Reformatsky reaction with this compound and various carbonyl compounds demonstrated this solvent-dependent regioselectivity. When the reaction was conducted in boiling benzene, the condensation occurred at the γ-position of the bromoester, yielding γ-substituted crotonic esters. Conversely, performing the reaction in boiling ether resulted in addition at the α-position, affording α-substituted vinylacetic esters.
| Carbonyl Compound | Solvent | Product Type | Position of Attack |
|---|---|---|---|
| Cyclohexanone | Benzene (boiling) | "Normal" (γ-substituted crotonic ester) | γ-position |
| Cyclohexanone | Ether (boiling) | "Abnormal" (α-substituted vinylacetic ester) | α-position |
| 4-Methylcyclohexanone | Benzene (boiling) | "Normal" (γ-substituted crotonic ester) | γ-position |
| β-Tetralone | Benzene (boiling) | "Normal" (γ-substituted crotonic ester) | γ-position |
| 3,4,5-Trimethoxybenzaldehyde | Benzene (boiling) | "Normal" (γ-substituted crotonic ester) | γ-position |
Furthermore, this compound can undergo nucleophilic substitution with other reagents. For instance, reaction with methanol (B129727) and calcium carbonate can yield methyl 4-methoxycrotonate. google.com
Utilization in Total Synthesis of Complex Molecules
The reactivity of this compound makes it a potential precursor for the synthesis of complex molecules, including various natural products.
Natural Product Synthesis (e.g., Terpenes, Alkaloids, Endiandric Acids)
Terpenes are a large and diverse class of naturally occurring organic compounds derived from units of isoprene. nih.gov Their synthesis often involves intricate strategies to construct complex carbon skeletons. While this compound possesses a carbon framework that could potentially be incorporated into terpene structures, direct and specific examples of its use in the total synthesis of terpenes are not widely documented in the reviewed literature.
Alkaloids are a class of naturally occurring chemical compounds that mostly contain basic nitrogen atoms. The synthesis of these structurally complex molecules is a significant area of organic chemistry. Similar to terpenes, while the functional groups of this compound could be strategically utilized in alkaloid synthesis, specific instances of its application as a key starting material are not prominently reported.
Endiandric acids are a family of natural products characterized by their complex, polycyclic structures. depaul.edu Their biosynthesis is proposed to proceed through a fascinating cascade of electrocyclic reactions. depaul.edu The total synthesis of these molecules, pioneered by Nicolaou, often involves the construction of linear polyene precursors that can undergo this biomimetic cascade. d-nb.info While the carbon chain of this compound could conceivably be elaborated to form segments of these precursors, its direct role as a starting material in the established synthetic routes to endiandric acids is not explicitly detailed in the primary literature. nih.govd-nb.inforsc.org
Biomimetic Synthesis Approaches
Biomimetic synthesis is a strategic approach in organic chemistry that emulates nature's biosynthetic pathways to construct complex molecules. This field draws inspiration from enzymatic processes, seeking to replicate the remarkable efficiency, selectivity, and environmental compatibility of natural synthesis. Key strategies often involve cascade reactions, where a single event triggers a series of bond-forming transformations, and the use of catalytic systems that mimic the function of enzymes, such as metalloenzymes like cytochrome P450.
One notable example in a related field is the biomimetic oxidation of the fungicide mandestrobin, which utilizes a synthetic iron-porphyrin complex to catalyze a reaction that mimics the metabolic action of cytochrome P450 enzymes. nih.gov This approach successfully produced a key metabolite of the fungicide, demonstrating the power of mimicking natural enzymatic processes to achieve challenging chemical transformations. nih.gov The principles of biomimetic synthesis are widely applied to the creation of complex natural products like terpenes and alkaloids, often involving intricate cyclization and rearrangement cascades.
Synthetic Routes to Key Intermediates for Diverse Chemical Sectors
This compound serves as a crucial intermediate in the synthesis of specialized molecules for various industries. Its utility stems from the presence of two distinct reactive centers: the electrophilic carbon bearing the bromine atom, which is susceptible to nucleophilic substitution, and the Michael acceptor system of the α,β-unsaturated ester. This dual reactivity allows for sequential and controlled introduction of different functionalities, making it a valuable precursor for complex molecular architectures.
The structural framework of this compound is embedded in several high-value molecules within the pharmaceutical and agrochemical sectors. It is a recognized building block for creating active pharmaceutical ingredients (APIs).
In the pharmaceutical industry, it is a documented intermediate in the synthesis of targeted cancer therapies. For instance, it is utilized in the synthesis of Dacomitinib, an irreversible inhibitor of the epidermal growth factor receptor (EGFR). sarex.com The crotonate moiety is crucial for the covalent interaction with the target protein, a mechanism central to the drug's efficacy. It has also been used in the synthesis of other irreversible inhibitors of EGFR and HER-2 tyrosine kinases, which are important targets in cancer treatment. sarex.com
| Pharmaceutical Application | Drug/Compound Class | Role of this compound |
| Dacomitinib | EGFR Tyrosine Kinase Inhibitor | Serves as a key intermediate for constructing the molecule. |
| EGFR/HER-2 Inhibitors | Tyrosine Kinase Inhibitors | Used in the synthesis of irreversible inhibitors with enhanced antitumor activities. sarex.com |
In the agrochemical field, this compound is a precursor for compounds with fungicidal properties. Its structure is related to the toxophoric (E)-methoxyacrylate group that is a primary characteristic of strobilurin fungicides, one of the most significant classes of modern crop protection agents. niscpr.res.in These fungicides are synthetic analogues of naturally occurring compounds and are known for their broad-spectrum activity. niscpr.res.innih.gov While specific, named commercial fungicides directly synthesized from this compound are not detailed in readily available literature, its structural relevance makes it a valuable starting material for the research and development of new fungicidal agents. niscpr.res.inniscpr.res.ingoogle.com
| Agrochemical Application | Compound Class | Relevance of this compound |
| Fungicide Development | Strobilurin Analogues | Serves as a potential precursor due to its structural similarity to the (E)-methoxyacrylate toxophore. niscpr.res.in |
In materials science, the development of specialty polymers and functional materials relies on the availability of versatile molecular building blocks. This compound's bifunctional nature allows it to be used in reactions that create more complex molecules suitable for polymerization or as components in advanced materials.
A key reaction involving this compound is the Reformatsky reaction. rsc.orgacs.orgrsc.org This organozinc-mediated reaction involves the coupling of an α-halo ester with a carbonyl compound, such as an aldehyde or ketone. rsc.org When this compound is used, its vinylogous nature allows for different modes of addition, leading to either linear or branched products. This controlled carbon-carbon bond formation is a powerful tool for synthesizing complex hydroxy acids and other multifunctional molecules. rsc.org These resulting molecules, with their tailored structures, can potentially serve as monomers for creating specialty polymers with specific physical or chemical properties. Research has focused on understanding and controlling the regioselectivity of this reaction to predictably synthesize desired molecular architectures. acs.org While the principles are well-established, specific examples of commercial polymers or materials derived directly from this compound are not widely reported.
| Reaction | Reactants | Product Type | Potential Materials Science Application |
| Reformatsky Reaction | This compound, Aldehydes/Ketones, Zinc | δ-Hydroxy-α,β-unsaturated esters | Synthesis of functional monomers for specialty polymers. |
Catalytic Transformations Involving Methyl 4 Bromocrotonate
Transition Metal Catalysis
Transition metal-catalyzed reactions are a cornerstone of synthetic organic chemistry, and while methyl 4-bromocrotonate is a viable substrate for such transformations, the literature provides specific examples for certain metals more than others.
Palladium catalysis is a powerful tool for the formation of carbon-carbon bonds. The Suzuki-Miyaura cross-coupling reaction, in particular, has seen extensive development, including ligand-free approaches that utilize palladium nanoparticles as the catalyst. These methods are prized for their efficiency and reduced cost. In a typical ligand-free Suzuki-Miyaura reaction, palladium nanoparticles, which can be supported on various materials such as carbon nanotubes or magnetic nanoparticles, catalyze the coupling of an organoboron reagent with an organic halide. nih.govmdpi.com
While the ligand-free Suzuki-Miyaura coupling of various aryl and vinyl halides with boronic acids using palladium nanoparticles is a well-established methodology, specific examples detailing the use of this compound as the electrophilic partner are not extensively documented in the reviewed scientific literature. Nevertheless, the general mechanism and applicability of this reaction suggest that this compound could potentially undergo such a transformation.
The general catalytic cycle for a ligand-free Suzuki coupling reaction is depicted below:
| Step | Description |
| Oxidative Addition | The organic halide (R-X) reacts with the Pd(0) nanoparticle surface. |
| Transmetalation | The organoboron reagent ([R'-BY2]) transfers the R' group to the palladium center. |
| Reductive Elimination | The two organic fragments (R and R') couple, forming a new C-C bond and regenerating the Pd(0) catalyst. |
This table provides a generalized overview of the Suzuki-Miyaura coupling mechanism.
Nickel and cobalt, being more abundant and less expensive than palladium, have garnered significant interest as catalysts for cross-coupling reactions.
Nickel Catalysis: A notable example of nickel catalysis involving this compound is its C-Br/C-H bis-phenylation. This process utilizes a nickel catalyst to achieve a double phenylation, reacting at both the carbon-bromine bond and a carbon-hydrogen bond. This transformation provides a direct route to doubly phenylated building blocks, which are valuable in medicinal and materials chemistry.
Cobalt Catalysis: Cobalt complexes are effective catalysts for the cross-coupling of alkyl halides with organometallic reagents, such as Grignard reagents. nih.govarkat-usa.org These reactions often proceed via radical pathways and are particularly useful for the formation of C(sp³)–C(sp³) and C(sp²)–C(sp³) bonds. While the cobalt-catalyzed cross-coupling of various alkyl bromides is well-documented, specific examples employing this compound as the substrate are not prevalent in the surveyed literature. However, the established reactivity of cobalt catalysts with alkyl halides suggests the potential for its application with this compound.
Iron catalysis has emerged as an attractive, non-toxic, and cost-effective alternative to precious metal catalysis for a range of organic transformations. Iron catalysts are known to promote various cross-coupling reactions of organic electrophiles with organometallic reagents. Despite the broad utility of iron catalysis, specific applications in the functionalization of this compound are not widely reported in the current scientific literature.
Organocatalysis and Biocatalysis in Transformations
Organocatalysis and biocatalysis offer powerful, metal-free alternatives for the transformation of this compound, particularly in the realm of asymmetric synthesis.
The asymmetric functionalization of molecules is crucial for the synthesis of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical industry. This compound has been successfully employed in asymmetric synthesis through the use of chiral phase-transfer catalysts. nih.govnih.govnih.govmdpi.combyu.edu
In one notable example, this compound is used as an electrophile in the alkylative kinetic resolution of vicinal diols. nih.gov This reaction is facilitated by a cooperative catalytic system involving a chiral quaternary ammonium (B1175870) salt and an achiral borinic acid. The mild reaction conditions are compatible with the base-sensitive nature of this compound, leading to the formation of an unsaturated ester with good enantioselectivity. nih.gov
| Catalyst System | Substrate | Product Characteristic | Reference |
| Chiral Quaternary Ammonium Salt / Borinic Acid | Vicinal Diol & this compound | Unsaturated ester | nih.gov |
This table summarizes the application of chiral catalysis in the asymmetric synthesis involving this compound.
Kinetic resolution is a widely used strategy for the separation of enantiomers from a racemic mixture. In this process, a chiral catalyst or reagent reacts at different rates with the two enantiomers of a racemic substrate, leading to an enantioenriched unreacted starting material and an enantioenriched product.
This compound has proven to be a suitable reagent in the alkylative kinetic resolution of vicinal diols. nih.govrsc.org The methodology employs a chiral ammonium borinate catalyst under phase-transfer conditions. The reaction involves the preferential alkylation of one enantiomer of the diol with this compound. nih.gov
The general procedure for this kinetic resolution is as follows:
A mixture of the racemic vicinal diol, a chiral quaternary ammonium salt catalyst, and an achiral borinic acid is prepared.
this compound is introduced as the alkylating agent.
The reaction proceeds under phase-transfer conditions, where one enantiomer of the diol is selectively alkylated.
The reaction is quenched, and the enantioenriched unreacted diol and the alkylated product are separated.
This strategy has been shown to be effective for a range of vicinal diols, demonstrating the utility of this compound in obtaining enantiomerically enriched compounds. nih.gov
Phase-Transfer Catalysis for Enantioselective Functionalization
Phase-transfer catalysis (PTC) has been widely recognized as a powerful and environmentally benign methodology for organic synthesis, enabling reactions between reactants in immiscible phases. tcichemicals.com In the context of enantioselective synthesis, chiral phase-transfer catalysts, particularly those derived from Cinchona alkaloids, have proven to be exceptionally effective in controlling the stereochemical outcome of a wide array of chemical reactions, including alkylations, Michael additions, and other carbon-carbon bond-forming reactions. organic-chemistry.orgnih.govnih.gov
The application of PTC to the enantioselective functionalization of prochiral nucleophiles with electrophiles like this compound offers a direct route to valuable chiral molecules. A prominent example of this strategy is the asymmetric alkylation of glycine (B1666218) Schiff bases, which provides a versatile pathway to non-proteinogenic α-amino acids. organic-chemistry.orgnih.govresearchgate.netnih.gov In these reactions, a chiral quaternary ammonium salt, typically derived from cinchonidine (B190817) or cinchonine (B1669041), facilitates the transfer of the enolate of the glycine Schiff base from an aqueous or solid phase to the organic phase, where it reacts with the electrophile. organic-chemistry.org The chiral environment created by the catalyst dictates the facial selectivity of the alkylation step, leading to the preferential formation of one enantiomer of the product.
The general mechanism for the phase-transfer catalyzed alkylation of a glycine Schiff base is depicted below:

While the fundamental principles of this methodology are well-established, the specific application to this compound as the alkylating agent introduces unique considerations due to its nature as an activated and unsaturated electrophile. The reaction can potentially proceed through either an SN2' or a conjugate addition-elimination pathway, and controlling both the regio- and enantioselectivity is a key challenge.
Detailed research findings on the enantioselective alkylation of glycine imines with various electrophiles under phase-transfer conditions have been extensively reported. For instance, the use of Cinchona alkaloid-derived catalysts has consistently yielded high enantioselectivities in the synthesis of α-amino acid derivatives. nih.gov Although direct and comprehensive studies focusing solely on this compound are not extensively detailed in the provided search results, the well-established success with other alkyl halides provides a strong basis for its potential in similar transformations. The reaction of the benzophenone (B1666685) imine of glycine tert-butyl ester with electrophiles in the presence of a chiral phase-transfer catalyst is a cornerstone of this chemistry. researchgate.net
Catalyst Design and Performance Optimization for this compound Reactivity
The success of any enantioselective phase-transfer catalyzed reaction hinges on the rational design of the catalyst and the meticulous optimization of reaction parameters. For reactions involving this compound, these factors are particularly crucial for achieving high yields and enantioselectivities.
Catalyst Design:
The most successful chiral phase-transfer catalysts for asymmetric alkylations are quaternary ammonium salts derived from Cinchona alkaloids. nih.gov The key structural features of these catalysts that influence their performance include:
The Cinchona Alkaloid Scaffold: The inherent chirality of the cinchonine and cinchonidine frameworks provides the fundamental asymmetric environment.
The N-Substituent: The group attached to the quinuclidine (B89598) nitrogen atom plays a critical role in shielding one face of the enolate-catalyst ion pair, thereby directing the electrophilic attack. Bulky aromatic groups, such as anthracenylmethyl, have been shown to be highly effective.
The C9-OH Group: The hydroxyl group at the C9 position can participate in hydrogen bonding interactions with the enolate, further rigidifying the transition state and enhancing enantioselectivity. Modification of this group, for instance, by etherification, can also modulate the catalyst's reactivity and selectivity. core.ac.uk
Dimeric Catalysts: In some cases, dimeric Cinchona alkaloid catalysts have been shown to exhibit superior performance, achieving high enantioselectivities even at very low catalyst loadings.
The design of the catalyst must be tailored to the specific substrate and electrophile. For an electrophile like this compound, which contains both an electrophilic carbon and a conjugated system, the catalyst's structure must be optimized to favor the desired reaction pathway (e.g., SN2' alkylation) and to effectively differentiate between the two enantiotopic faces of the prochiral nucleophile.
Performance Optimization:
Beyond catalyst design, the optimization of reaction conditions is paramount for maximizing both chemical yield and enantiomeric excess. Key parameters to consider include:
Solvent: The choice of the organic solvent can significantly impact the solubility of the catalyst and the reactants, as well as the tightness of the ion pair, which in turn affects enantioselectivity. operachem.com Nonpolar solvents like toluene (B28343) are often employed.
Base: The nature and concentration of the base (e.g., KOH, CsOH) used to generate the enolate are critical. The strength of the base can influence the rate of deprotonation and the potential for side reactions.
Temperature: Reactions are often carried out at low temperatures to enhance enantioselectivity by favoring the more ordered transition state.
Stirring Rate: In a biphasic system, efficient mixing is crucial to ensure effective mass transfer between the phases.
Concentration of Reactants: The relative concentrations of the nucleophile, electrophile, and catalyst can influence the reaction kinetics and selectivity.
The following table summarizes the key parameters that are typically optimized in enantioselective phase-transfer catalyzed alkylations:
| Parameter | Influence on the Reaction | Common Conditions/Variations |
| Catalyst | Controls enantioselectivity and reaction rate. | Cinchona alkaloid-derived quaternary ammonium salts with varying N-substituents and C9-OH modifications. |
| Solvent | Affects solubility, ion pair tightness, and reaction rate. | Toluene, dichloromethane, hexane. |
| Base | Generates the nucleophilic enolate. | Aqueous solutions of KOH, NaOH, CsOH; solid bases. |
| Temperature | Influences enantioselectivity and reaction rate. | Typically ranges from -78 °C to room temperature. |
| Electrophile | The alkylating or acylating agent. | In this context, this compound. |
| Nucleophile | The prochiral substrate to be functionalized. | Glycine Schiff bases, β-keto esters, etc. |
By systematically varying these parameters, researchers can identify the optimal conditions for the enantioselective functionalization of a given nucleophile with this compound, leading to the efficient synthesis of valuable chiral building blocks.
Theoretical and Computational Studies of Methyl 4 Bromocrotonate
Quantum Chemical Calculations of Electronic Structure and Reactivity
Detailed quantum chemical calculations specifically elucidating the electronic structure and reactivity parameters of methyl 4-bromocrotonate are not readily found in current research literature. Such calculations, typically employing methods like Density Functional Theory (DFT) or ab initio approaches, would provide valuable insights into the molecule's frontier molecular orbitals (HOMO and LUMO), electrostatic potential surface, and atomic charges. This information is crucial for understanding its reactivity, particularly the electrophilic and nucleophilic sites that govern its chemical behavior in reactions.
In the absence of dedicated studies, the reactivity of this compound can be inferred from its chemical structure. The presence of an electron-withdrawing ester group and a bromine atom influences the electron distribution across the carbon-carbon double bond, making the molecule susceptible to both nucleophilic attack and reactions at the allylic position.
Table 1: Postulated Electronic Properties of this compound
| Property | Predicted Characteristic | Rationale |
| HOMO (Highest Occupied Molecular Orbital) | Likely localized on the C=C double bond and the bromine atom. | These are the most electron-rich areas of the molecule. |
| LUMO (Lowest Unoccupied Molecular Orbital) | Expected to be centered on the carbonyl carbon and the C=C double bond. | These are the most electron-deficient areas, susceptible to nucleophilic attack. |
| Electrostatic Potential | Negative potential around the carbonyl oxygen and bromine; positive potential around the carbonyl carbon and the protons. | Reflects the distribution of electron density and sites for intermolecular interactions. |
Molecular Dynamics Simulations of Reaction Pathways and Transition States
Specific molecular dynamics (MD) simulations detailing the reaction pathways and transition states involving this compound are not extensively documented. MD simulations could provide a dynamic picture of how this molecule behaves in a solvent and approaches a reaction partner, offering insights into conformational changes and the energetics of reaction coordinates.
For instance, in the context of its known reactions, such as indium-mediated allylations, MD simulations could model the formation of the organoindium reagent and its subsequent approach to an electrophile. Such simulations would help in visualizing the transition state structures and understanding the factors that control the stereochemical outcome of the reaction.
Prediction of Regioselectivity and Stereoselectivity in Complex Reactions
While computational studies have been applied to predict the regioselectivity and stereoselectivity of reactions involving this compound, these are typically part of broader investigations into the reaction mechanisms. For example, in indium-mediated allylation reactions with α-hydroxy ketones, the observed high stereoselectivity is often explained through chelation-controlled transition state models, which can be supported by computational calculations. These models propose that the indium enolate of this compound coordinates with the hydroxyl and carbonyl groups of the substrate, leading to a highly organized transition state that dictates the stereochemical outcome.
Computational Design of this compound Derivatives
There is a lack of published research on the computational design of this compound derivatives for specific applications. This area of research would involve using computational methods to predict the properties of novel derivatives with enhanced reactivity, selectivity, or other desirable characteristics. For example, by systematically modifying the ester group or introducing substituents on the carbon backbone, one could computationally screen for derivatives with tailored electronic and steric properties for use in specific synthetic contexts, such as in the synthesis of complex natural products or pharmaceutical intermediates.
Advanced Spectroscopic and Analytical Characterization Methodologies
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Complex Reaction Products and Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds, including derivatives of methyl 4-bromocrotonate. It provides detailed information about the carbon-hydrogen framework of a molecule. nih.govmsu.edu For the parent compound, this compound, ¹H NMR spectroscopy provides precise chemical shifts and coupling constants that define its structure. chemicalbook.com
In the analysis of more complex reaction products, both ¹H and ¹³C NMR spectra are utilized. nih.gov For instance, in reactions where this compound is used as a building block, NMR is essential to confirm the structure of the resulting products. nih.govnih.gov Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY), are employed to establish connectivity between protons, which is particularly useful in determining the relative stereochemistry of cyclized products.
Table 1: ¹H NMR Data for this compound Data sourced from ChemicalBook. chemicalbook.com
| Proton | Chemical Shift (δ) in ppm | Coupling Constants (J) in Hz |
| A | 7.003 | J(A,B) = 15.3 |
| J(A,C) = 7.3 | ||
| B | 6.046 | J(B,C) = 1.2 |
| C | 4.015 | |
| D | 3.759 |
Advanced Mass Spectrometry Techniques (e.g., HRMS, MS/MS Fragmentation Patterns for Reaction Products)
Advanced mass spectrometry (MS) techniques are critical for determining the molecular weight and elemental composition of reaction products derived from this compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of a compound's elemental formula. nih.govmaynoothuniversity.ie For example, the HRMS (ESI+) analysis of a spiro-cephalosporin derivative showed an [M+H]⁺ ion at m/z 561.1687, corresponding to the required formula C₃₀H₂₉N₂O₇S. nih.gov
Tandem mass spectrometry (MS/MS) is used to establish the structure of ions by analyzing their fragmentation patterns. nih.gov This technique is particularly valuable for identifying and characterizing unknown degradation products or reaction byproducts. nih.gov The fragmentation of a parent ion into daughter ions provides a structural fingerprint of the molecule. americanpharmaceuticalreview.comresearchgate.net Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of MS, enabling the analysis of individual components within a complex mixture. maynoothuniversity.ie
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis in Synthesized Compounds
Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule. ksu.edu.sanih.govyoutube.com These techniques probe the vibrational modes of molecules; IR spectroscopy measures the absorption of light, while Raman spectroscopy is based on the inelastic scattering of light. ksu.edu.sa
IR spectroscopy is particularly sensitive to polar bonds and is widely used to identify characteristic functional groups such as carbonyls (C=O), alkenes (C=C), and esters (C-O) in derivatives of this compound. nih.gov The presence and position of absorption bands in an IR spectrum provide a "fingerprint" that helps to confirm the synthesis of a desired compound. youtube.comuh.edu Raman spectroscopy is complementary to IR and is particularly useful for analyzing non-polar bonds and symmetric vibrations, such as C-C bonds in a molecule's backbone. ksu.edu.saresearchgate.net
Table 2: Key Vibrational Modes in Spectroscopy Information based on general principles of vibrational spectroscopy. ksu.edu.sayoutube.com
| Vibrational Mode | Description | Typical Application |
| Stretching | Change in the distance between bonded atoms | Identifying specific bonds like C=O, C-H, O-H |
| Bending | Change in the angle between bonds | Fingerprint region analysis for overall structure |
| Twisting | Movement of a group of atoms around a bond | Characterizing substituent groups |
| Rocking | Movement of a group of atoms back and forth | Characterizing substituent groups |
X-ray Crystallography of Co-crystals or Derivatives for Absolute Structure Determination
X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.com For derivatives of this compound that can be crystallized, single-crystal X-ray diffraction can provide an unambiguous determination of the molecule's absolute structure and relative stereochemistry. nih.gov This is the gold standard for structural confirmation.
In cases where obtaining a single crystal of the derivative itself is challenging, forming a co-crystal with another molecule can facilitate crystallization and subsequent structural analysis. mdpi.comresearchgate.net X-ray powder diffraction (XRPD) is another valuable tool, particularly in the pharmaceutical sciences, for analyzing the crystal structure of materials that are difficult to obtain as single crystals. mdpi.com
Chromatographic Methods for Reaction Monitoring and Product Isolation (e.g., HPLC, GC)
Chromatographic techniques are essential for both monitoring the progress of reactions involving this compound and for the purification of the resulting products. americanpharmaceuticalreview.com High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly used methods. unirioja.es
HPLC is a versatile technique used to separate, identify, and quantify each component in a mixture. bridgewater.edu It is frequently used to monitor the consumption of reactants and the formation of products over time. bridgewater.edu Chiral HPLC, which uses a chiral stationary phase, is specifically employed for the separation of enantiomers. nih.govfu-berlin.de
Gas chromatography is well-suited for the analysis of volatile and thermally stable compounds. americanpharmaceuticalreview.com GC coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is a powerful combination for separating and identifying components in complex reaction mixtures. bris.ac.uk For product isolation on a larger scale, column chromatography is routinely used to purify synthesized compounds from unreacted starting materials and byproducts. nih.gov
Derivatization Strategies and Synthesis of Analogues from Methyl 4 Bromocrotonate
Modification of the Ester Moiety for Functional Group Interconversion
The methyl ester group in methyl 4-bromocrotonate is a key site for functional group interconversion. Standard transformations applicable to esters can be employed to introduce new functionalities, thereby altering the molecule's physical and chemical properties.
Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield 4-bromocrotonic acid. This transformation converts the ester into a carboxylic acid, which can then participate in a different set of reactions, such as amide bond formation.
Transesterification: By reacting this compound with a different alcohol in the presence of an acid or base catalyst, the methyl group can be exchanged for other alkyl or aryl groups. This allows for the synthesis of a library of esters with varying steric and electronic properties.
Amidation: Direct reaction with amines can convert the ester into the corresponding amide. This reaction is often facilitated by heating or through the use of specific reagents that activate the ester carbonyl group.
Reduction: The ester can be reduced to the corresponding primary alcohol, 4-bromo-2-buten-1-ol, using powerful reducing agents like lithium aluminum hydride (LiAlH₄). This introduces a hydroxyl group, another versatile functional handle.
| Transformation | Typical Reagents | Resulting Functional Group | Product Example |
|---|---|---|---|
| Hydrolysis | NaOH, H₂O/MeOH | Carboxylic Acid | 4-Bromocrotonic acid |
| Transesterification | Ethanol (EtOH), H₂SO₄ (cat.) | Ethyl Ester | Ethyl 4-bromocrotonate |
| Amidation | Ammonia (NH₃) or Primary/Secondary Amine (R₂NH) | Amide | 4-Bromocrotonamide |
| Reduction | Lithium Aluminum Hydride (LiAlH₄) | Primary Alcohol | 4-Bromo-2-buten-1-ol |
Functionalization at the Allylic Bromine Position for Diverse Substitutions
The C-Br bond at the allylic position is highly reactive towards nucleophilic substitution. The bromine atom is a good leaving group, and the stability of the resulting allylic carbocation intermediate facilitates these reactions, which typically proceed via an S_N2 or S_N1 mechanism depending on the conditions and substrate. This position is the most frequently targeted for derivatization.
The reactivity of the allylic position is enhanced due to the resonance stabilization of the reaction intermediate. pearson.comchemistrysteps.com This allows for the introduction of a wide variety of substituents by reacting this compound with different nucleophiles. For instance, reacting this compound with methanol (B129727) and calcium carbonate leads to the formation of methyl 4-methoxycrotonate. google.com This reactivity is the cornerstone for creating diverse molecular scaffolds from this starting material.
| Nucleophile | Reagent Example | Substituent Introduced | Product Example |
|---|---|---|---|
| Alkoxide | Sodium Methoxide (NaOMe) | -OCH₃ | Methyl 4-methoxycrotonate |
| Amine | Dimethylamine ((CH₃)₂NH) | -N(CH₃)₂ | Methyl 4-(dimethylamino)crotonate |
| Thiolate | Sodium thiophenoxide (PhSNa) | -SPh | Methyl 4-(phenylthio)crotonate |
| Cyanide | Potassium Cyanide (KCN) | -CN | Methyl 4-cyanocrotonate |
| Azide | Sodium Azide (NaN₃) | -N₃ | Methyl 4-azidocrotonate |
Transformations of the Carbon-Carbon Double Bond (e.g., Hydrogenation, Epoxidation)
The carbon-carbon double bond in this compound provides another avenue for structural modification. These reactions alter the core carbon skeleton of the molecule.
Hydrogenation: The double bond can be saturated through catalytic hydrogenation. This reaction typically involves treating the compound with hydrogen gas (H₂) in the presence of a metal catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO₂). The product of this reaction is methyl 4-bromobutanoate, converting the unsaturated ester into a saturated one. This transformation is useful when the planarity and reactivity of the double bond are to be removed.
Epoxidation: The double bond can be converted into an epoxide ring using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). nih.govyoutube.com This reaction is often stereospecific and yields methyl 4-bromo-2,3-epoxybutanoate. The resulting epoxide is a highly useful intermediate itself, as it can be opened by various nucleophiles to introduce two new functional groups on adjacent carbons.
Dihalogenation: The addition of halogens like bromine (Br₂) or chlorine (Cl₂) across the double bond results in the formation of a vicinal dihalide, yielding methyl 2,3,4-tribromobutanoate in the case of bromination.
| Transformation | Typical Reagents | Resulting Structure | Product Name |
|---|---|---|---|
| Hydrogenation | H₂, Pd/C | Saturated C-C bond | Methyl 4-bromobutanoate |
| Epoxidation | m-CPBA | Epoxide ring | Methyl 4-bromo-2,3-epoxybutanoate |
| Bromination | Br₂ | Vicinal dibromide | Methyl 2,3,4-tribromobutanoate |
Synthesis of Structural Analogues for Fundamental Chemical Studies
By strategically combining the transformations described above, a vast library of structural analogues can be synthesized from this compound. This versatility makes it a valuable starting material for creating novel compounds for fundamental chemical research, including the study of reaction mechanisms, structure-activity relationships, and the development of new synthetic methodologies.
For example, a researcher could first perform a nucleophilic substitution at the allylic bromine position, then modify the ester moiety, and finally transform the double bond. This stepwise approach allows for precise control over the final molecular architecture. The synthesis of such analogues is crucial for probing the chemical space around a particular molecular scaffold.
Examples of Synthetic Pathways to Structural Analogues:
| Target Analogue | Synthetic Pathway |
| Methyl 4-azidobutanoate | 1. Hydrogenation: H₂, Pd/C to saturate the double bond. 2. Azide Substitution: NaN₃ to replace the bromine. |
| 4-Methoxy-2-buten-1-ol | 1. Substitution: NaOMe to replace bromine with a methoxy (B1213986) group. 2. Ester Reduction: LiAlH₄ to reduce the methyl ester to a primary alcohol. |
| N-Benzyl-4-bromo-2,3-epoxybutanamide | 1. Epoxidation: m-CPBA to form the epoxide. 2. Amidation: Benzylamine to convert the methyl ester to the N-benzyl amide. |
Applications in Specific Compound Classes Synthesized Via Methyl 4 Bromocrotonate
Construction of Complex Polyenes and Macrocyclic Architectures
The construction of complex polyenes and macrocyclic structures often relies on iterative cross-coupling reactions and ring-closing metathesis (RCM). nih.govchim.it While the direct application of methyl 4-bromocrotonate in the synthesis of complex polyenes is not extensively detailed in the available literature, its structure as a functionalized four-carbon unit suggests its potential as a building block in iterative synthetic strategies. ashansenlab.com
Macrocyclization is a key step in the synthesis of many biologically active molecules. Ring-closing metathesis is a powerful tool for the formation of macrocycles of various ring sizes. drughunter.comorganic-chemistry.org Although specific examples employing this compound in RCM for macrocycle synthesis are not prominent, its vinyl bromide functionality could potentially be transformed into a terminal alkene, making it a suitable precursor for such reactions.
Assembly of Carbocyclic and Spirocyclic Systems
Annulation reactions are fundamental to the construction of carbocyclic ring systems. The Robinson annulation, for instance, is a classic method for the formation of six-membered rings. hbni.ac.inwipo.int While direct annulation reactions involving this compound are not widely reported, its reactivity as a Michael acceptor and an alkylating agent suggests its potential utility in tandem reactions to construct carbocyclic frameworks. wikipedia.orgashansenlab.comtcichemicals.comtum.de
Spirocycles, compounds containing two rings connected by a single common atom, are present in numerous approved drugs. wikipedia.org Their synthesis often involves specialized strategies. The application of this compound in the direct assembly of spirocyclic systems is not a commonly cited method in the reviewed literature.
Creation of Chiral Building Blocks and Enantioselective Synthesis
The development of enantioselective transformations is a cornerstone of modern organic synthesis, enabling the preparation of chiral building blocks for the synthesis of pharmaceuticals and other biologically active molecules. sigmaaldrich.commdpi.comnih.govmasterorganicchemistry.com The prochiral nature of this compound, with its double bond and reactive centers, makes it a potential substrate for various asymmetric reactions.
Enantioselective Michael additions and Diels-Alder reactions are powerful methods for the creation of stereogenic centers. nih.govnih.govyoutube.comorganic-chemistry.org While specific examples detailing the use of this compound in highly enantioselective organocatalytic or metal-catalyzed reactions are not extensively documented, its structure is amenable to such transformations, potentially leading to valuable chiral synthons.
Role in Advanced Pharmaceutical Intermediate Synthesis
This compound and its derivatives play a crucial role as intermediates in the synthesis of several advanced pharmaceutical agents, particularly irreversible tyrosine kinase inhibitors.
Irreversible Tyrosine Kinase Inhibitors: 4-Bromocrotonic acid, which can be prepared from this compound, is a key component in the synthesis of irreversible inhibitors of Bruton's tyrosine kinase (Btk). mdpi.comnih.govchim.itsemanticscholar.org These inhibitors are significant in the treatment of certain cancers. The crotonamide (B15916) moiety, derived from 4-bromocrotonic acid, acts as a Michael acceptor, forming a covalent bond with a cysteine residue in the active site of the kinase, leading to irreversible inhibition.
One prominent example is the synthesis of Afatinib , a second-generation tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer. syncsci.comscispace.com The synthesis of Afatinib involves the reaction of an amine intermediate with a derivative of 4-bromocrotonic acid, such as bromo crotonyl chloride, to install the reactive acrylamide (B121943) "warhead". google.comgoogleapis.com Similarly, the synthesis of Ibrutinib , another important Btk inhibitor, involves the use of related acrylamide precursors. researchgate.netgoogleapis.comwipo.intresearchgate.net
HIV-1 Protease Inhibitors: The design and synthesis of HIV-1 protease inhibitors have been a major focus of medicinal chemistry. chim.ityoutube.comresearchgate.net These inhibitors are crucial components of highly active antiretroviral therapy (HAART). While the direct incorporation of the intact this compound skeleton into HIV-1 protease inhibitors is not a common strategy, the principles of covalent inhibition, similar to those seen with tyrosine kinase inhibitors, are being explored. The electrophilic nature of derivatives of this compound could potentially be exploited to design novel covalent inhibitors targeting this viral enzyme. syncsci.comscispace.com
Synthesis of Carba-Sugar Analogues
Carba-sugars are carbohydrate mimics where the endocyclic oxygen atom is replaced by a methylene (B1212753) group. google.com These analogues are of significant interest due to their potential as glycosidase inhibitors and other therapeutic agents. The synthesis of carba-sugars often involves complex multi-step sequences starting from non-carbohydrate precursors. nih.gov While the direct application of this compound as a key building block in the synthesis of carba-sugar analogues is not a widely reported strategy in the reviewed literature, its functional handles could potentially be utilized in the construction of the carbocyclic core of these sugar mimics. organic-chemistry.org
Future Research Directions and Emerging Applications of Methyl 4 Bromocrotonate
Development of Novel Catalytic Systems for Enhanced Reactivity and Selectivity
The future utility of Methyl 4-bromocrotonate will be significantly expanded by the development of new catalytic systems designed to precisely control its reactivity at either its alkyl halide or unsaturated ester moiety. Research is moving beyond traditional methods towards more sophisticated catalytic processes.
A major area of development is the application of dual catalytic systems, particularly the combination of photoredox catalysis with transition metal catalysis (e.g., nickel). chinesechemsoc.orgchinesechemsoc.org These systems excel at activating challenging C-X bonds under mild conditions. For this compound, this approach could enable novel cross-coupling reactions that are difficult to achieve with conventional palladium catalysis. chinesechemsoc.org By generating radical intermediates from the C-Br bond, these methods can facilitate couplings with a broader range of nucleophiles and enable reaction pathways that are otherwise inaccessible. beilstein-journals.orgnih.gov
Future research will likely focus on designing catalysts that can differentiate between the two electrophilic sites of the molecule, leading to highly selective transformations. This could involve the development of sophisticated ligands for transition metals or the use of organocatalysts that can activate one site while leaving the other untouched.
Table 1: Comparison of Catalytic Strategies for Alkyl Halide Functionalization
| Catalytic System | Activation Method | Key Intermediates | Potential Advantages for this compound |
| Traditional Palladium Catalysis | Oxidative addition of C-Br bond to Pd(0) | Organopalladium species | Well-established for sp²-hybridized halides; less efficient for unactivated sp³ C-Br bonds. |
| Photoredox-Nickel Dual Catalysis | Single-electron reduction of C-Br bond by excited photocatalyst | Alkyl radicals, Organonickel species chinesechemsoc.org | Mild reaction conditions, high functional group tolerance, ability to activate sp³ C-Br bonds efficiently. chinesechemsoc.orgchinesechemsoc.org |
| Organocatalysis | Activation via formation of iminium/enamine ions or hydrogen bonding | Covalently bound intermediates | Metal-free, potentially high enantioselectivity, orthogonal reactivity to metal catalysis. |
| Biocatalysis | Enzyme-substrate binding and transformation | Enzyme-bound intermediates | High selectivity, environmentally benign conditions, potential for asymmetric synthesis. nih.gov |
Green Chemistry Approaches in this compound Transformations
In line with the principles of green chemistry, future research will aim to make the synthesis and subsequent reactions of this compound more sustainable. mdpi.comresearchgate.netwhiterose.ac.uk This involves minimizing waste, avoiding hazardous reagents, and using renewable resources and energy-efficient processes.
One key area is the development of greener synthetic routes to the compound itself, moving away from traditional brominating agents like N-bromosuccinimide which have moderate environmental impact. guidechem.com Furthermore, the use of eco-friendly solvents such as water, supercritical fluids, or bio-based solvents in its reactions is a critical research direction. researchgate.net
Biocatalysis presents a significant opportunity for the green transformation of this compound. andersonsprocesssolutions.com Enzymes such as dehalogenases, reductases, or transferases could be employed for highly selective and environmentally benign modifications of the molecule. nih.govnih.gov The emerging field of photobiocatalysis, which combines light-driven processes with enzymatic catalysis, could unlock entirely new and sustainable reaction pathways for haloalkene compounds. illinois.edu
Exploration of New Synthetic Pathways for Unprecedented Molecular Architectures
The unique bifunctional nature of this compound makes it an ideal substrate for developing novel synthetic methodologies aimed at constructing complex molecular architectures. Future research will focus on harnessing its dual reactivity in cascade or domino reactions, where multiple bonds are formed in a single operation.
The application of modern synthetic methods, such as photoredox catalysis, is poised to unlock new reaction pathways. beilstein-journals.org For instance, generating a radical at the 4-position via single-electron transfer could initiate radical cascades, conjugate additions, or couplings with previously incompatible partners. nih.gov This strategy allows for the construction of intricate molecular scaffolds from simple precursors under mild conditions.
Furthermore, exploring the use of this compound in multicomponent reactions will be a fruitful area of research. By designing reactions where three or more reactants combine in a single step, chemists can rapidly build molecular complexity, providing efficient access to libraries of novel compounds for drug discovery and materials science.
Integration with Flow Chemistry and Automated Synthesis Platforms
The integration of this compound chemistry with continuous flow and automated synthesis technologies represents a significant leap forward in terms of efficiency, safety, and scalability. mit.eduresearchgate.net Flow chemistry offers precise control over reaction parameters such as temperature, pressure, and reaction time, which is particularly advantageous for handling reactive intermediates like this compound. nih.gov
In a flow setup, the synthesis of this compound and its subsequent reaction can be "telescoped" into a continuous process, eliminating the need for isolation and purification of the intermediate. researchgate.net This not only reduces waste and saves time but also enhances safety by minimizing operator exposure to the lachrymatory compound.
Automated platforms can use these flow modules to perform high-throughput reaction screening and optimization, rapidly identifying the best conditions for a desired transformation. rsc.org This approach can accelerate the discovery of new reactions and facilitate the creation of large compound libraries based on the this compound scaffold for biological screening. mpg.de
Table 2: Advantages of Flow Chemistry for this compound Transformations
| Feature | Batch Chemistry | Flow Chemistry | Relevance to this compound |
| Heat Transfer | Limited by surface area-to-volume ratio | High surface area-to-volume ratio | Superior control over exothermic reactions. |
| Mass Transfer | Often diffusion-limited | Enhanced mixing | Improved reaction rates and yields. rsc.org |
| Safety | Large quantities of hazardous material | Small reactor volume, contained system | Safer handling of the reactive and lachrymatory compound. |
| Scalability | Difficult, requires re-optimization | Numbering-up (running reactors in parallel) | Seamless transition from laboratory discovery to production. |
| Automation | Challenging to fully automate | Readily integrated with automated pumps and valves | Enables high-throughput screening and process optimization. nih.gov |
Advanced Spectroscopic Studies for In Situ Reaction Monitoring and Mechanism Elucidation
A deeper understanding of the reaction mechanisms involving this compound is crucial for developing more efficient and selective transformations. Future research will increasingly rely on advanced spectroscopic techniques for in situ monitoring of reactions in real-time.
In situ Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can provide detailed information about the kinetics of a reaction, the formation of transient intermediates, and the influence of catalysts and reagents. chemrxiv.orgchemrxiv.org For example, using specialized NMR techniques like photo-CIDNP or LED-illuminated NMR could allow for the direct observation of radical intermediates generated during photoredox-catalyzed reactions of this compound. rsc.orgsemanticscholar.org This data is invaluable for optimizing reaction conditions and for the rational design of new catalytic systems. rsc.org These studies will move the field from a trial-and-error approach to a more predictive science, enabling the design of novel synthetic pathways with greater precision.
Q & A
Q. What are the standard synthetic routes for preparing methyl 4-bromocrotonate, and how is purity ensured?
this compound is typically synthesized via radical bromination of methyl crotonate using N-bromosuccinimide (NBS) in carbon tetrachloride (CCl₄) with benzoyl peroxide as an initiator. The reaction is heated under reflux for 5 hours, followed by filtration, solvent evaporation, and distillation under reduced pressure (bp 80°C at 20 mmHg). Purity is confirmed by thin-layer chromatography (TLC, Rf = 0.4 in 10% EtOAc/hexanes) and distillation yields (~87%) .
| Reagent | Conditions | Yield |
|---|---|---|
| Methyl crotonate, NBS | CCl₄, benzoyl peroxide, reflux | 87% |
Q. How is this compound characterized post-synthesis to confirm structure and purity?
Characterization involves nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), gas chromatography (GC), and mass spectrometry. For example, in the synthesis of derivatives, the compound’s purity is confirmed by TLC and NMR analysis (e.g., ¹H NMR δ 7.05 ppm for the α,β-unsaturated ester proton) .
Advanced Research Questions
Q. What factors influence the reaction efficiency of this compound in palladium-catalyzed Suzuki cross-couplings?
Ligand-free palladium catalysts (e.g., Pd(OAc)₂) enable efficient Suzuki couplings with arylboronic acids. Key factors include:
- Solvent choice : THF or DMF improves solubility.
- Temperature : Room temperature avoids decomposition.
- Base selection : Et₃N or Cs₂CO₃ facilitates transmetallation. Stereoselectivity toward cis-products is under investigation, with yields exceeding 80% under optimized conditions .
Q. How do reaction conditions affect diastereoselectivity in allylation reactions involving this compound?
Diastereoselectivity (dr) in Zn-mediated allylations depends on:
- Temperature : Reactions at -20°C favor higher selectivity (dr = 64:36).
- Solvent : DMF enhances Zn activation compared to THF.
- Substrate stoichiometry : Excess this compound (2.5 equiv) improves conversion. Chromatographic separation on silica gel (PE:EtOAc gradients) isolates diastereomers in yields up to 54% .
Q. Why do phase transfer conditions fail in alkylation reactions with this compound?
Phase transfer catalysts (e.g., quaternary ammonium salts) induce decomposition of this compound under basic conditions (e.g., NaH/DMF). Alternative protocols using Cs₂CO₃ in anhydrous DMF at room temperature prevent degradation, achieving >65% yield in esterification reactions .
Q. How can researchers resolve contradictions in reaction kinetics between methyl and ethyl 4-bromocrotonate derivatives?
Ethyl 4-bromocrotonate exhibits slower alkylation kinetics (72 hours incomplete) due to steric hindrance from the ethyl group. This compound, with lower steric bulk, reacts faster (~12 hours) under similar conditions (BEMP base, THF). Kinetic studies using <sup>1</sup>H NMR monitoring are recommended to optimize reaction times .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported yields for this compound-mediated syntheses?
Yield variations often stem from:
- Purification methods : Flash chromatography vs. distillation.
- Reagent quality : Anhydrous solvents and freshly opened NBS improve consistency.
- Scale effects : Small-scale reactions (≤5 mmol) report higher yields than bulk syntheses. Reproducibility requires strict adherence to documented protocols, such as reflux times and inert atmospheres .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
